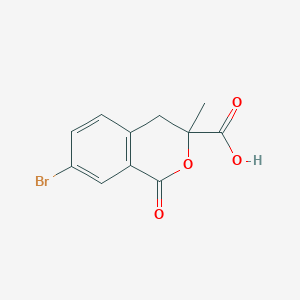

7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid is a chemical compound with the molecular formula C11H9BrO4 It is a derivative of isochroman, a bicyclic organic compound

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid typically involves the bromination of 3-methyl-1-oxoisochromane-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 7-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the synthesis, allowing for the production of large quantities of the compound with high purity.

化学反応の分析

Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic substitution under controlled conditions, enabling functionalization of the aromatic ring.

Key Reagents and Conditions

-

Amine Substitution : Reaction with cyclopropyl amine in dimethylacetamide (DMA) at 0°C to room temperature yields 7-cyclopropyl-3-methyl-1-oxoisochromane-3-carboxylic acid (95% yield) .

-

Hydrolysis : Treatment with lithium hydroxide (LiOH) in THF/water (4:1) at 0°C cleaves ester groups to regenerate the carboxylic acid functionality .

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromine substitution | Cyclopropyl amine, DMA | 0°C → RT, 1 hr | 7-Cyclopropyl derivative | 95% | |

| Ester hydrolysis | LiOH, THF/H₂O | 0°C → RT, 2 hr | Carboxylic acid | 95% |

Oxidation and Reduction Reactions

The carbonyl group and bromine site participate in redox transformations.

Oxidation

-

Carbonyl Oxidation : Chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic media oxidizes the isochromane ring, forming 7-bromo-3-methyl-1-oxoisochromane-3-carboxylic acid ketone derivatives .

Reduction

-

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding 7-bromo-3-methyl-1-oxoisochroman-3-methanol .

Cyclization and Cross-Coupling Reactions

The compound serves as a precursor in heterocycle synthesis:

Palladium-Catalyzed Cross-Coupling

-

Suzuki-Miyaura Reaction : Reaction with 5-methyl-6-(N-methylacetamido)pyridin-3-ylboronic acid using Pd(PPh₃)₂Cl₂ forms 7-(pyridin-3-yl)isochromane derivatives (73% yield) .

| Reaction | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cross-coupling | Pd(PPh₃)₂Cl₂, Argon | 100°C, 16 hr | Pyridinyl derivative | 73% |

Acid-Catalyzed Transformations

The carboxylic acid group participates in classical acyl substitution:

Esterification

-

Fischer Esterification : Reflux with ethanol and H₂SO₄ yields ethyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate (85–98% yield) .

Amide Formation

科学的研究の応用

Chemistry

7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid serves as a building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: The compound can be modified to create various derivatives with different functional groups, which are essential in drug development and materials science.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial and Anticancer Properties: Preliminary studies suggest that it may exhibit antimicrobial effects and potential anticancer activity. For instance, derivatives have been tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), showing varying degrees of cytotoxicity .

Medicine

Ongoing research is exploring the therapeutic potential of this compound:

- Therapeutic Agent Development: Investigations into its mechanism of action reveal interactions with biological targets such as enzymes or receptors, which could lead to the development of new treatments for diseases.

Industrial Applications

In industry, this compound is used for:

- Pharmaceuticals and Agrochemicals: It acts as an intermediate in the production of various pharmaceutical compounds and agrochemicals, contributing to the development of new materials.

| Activity Type | Cell Line Tested | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 6.51 | |

| Antimicrobial | Various | Not specified |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various derivatives of this compound against the MCF-7 cell line. The results indicated significant cytotoxicity, suggesting that modifications to the compound could enhance its efficacy against breast cancer cells .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of derivatives derived from this compound. Although not all derivatives showed significant activity against tested pathogens, some exhibited promising results, warranting further exploration into their mechanisms and potential applications in treating infections .

作用機序

The mechanism of action of 7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in its interactions with biological molecules, influencing its binding affinity and specificity.

類似化合物との比較

Similar Compounds

3-Methyl-1-oxoisochromane-3-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

7-Chloro-3-methyl-1-oxoisochromane-3-carboxylic acid:

7-Fluoro-3-methyl-1-oxoisochromane-3-carboxylic acid: Contains a fluorine atom, which can significantly alter its reactivity and biological interactions.

Uniqueness

The presence of the bromine atom in 7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and industrial applications.

生物活性

7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid, a compound with notable structural characteristics, has attracted attention for its potential biological activities. The compound is categorized under isoquinoline derivatives, which are known for diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings, including synthesis, biological evaluations, and case studies.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_11H_9BrO_3

- CAS Number : 70070-32-5

This compound exhibits properties such as being a P-glycoprotein substrate and an inhibitor of CYP1A2, which may influence its pharmacokinetics and therapeutic applications .

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds often exhibit significant anticancer properties. In vitro studies have demonstrated that this compound may inhibit the growth of various cancer cell lines.

The compound's mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation, similar to other isoquinoline derivatives.

Antimicrobial Activity

While the compound shows promise in anticancer applications, its antimicrobial activity remains less pronounced. Studies have indicated limited effectiveness against both gram-positive and gram-negative bacteria, with minimal inhibitory concentrations (MIC) often exceeding therapeutic levels.

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | >128 | Inactive |

| Escherichia coli | >128 | Inactive |

These findings suggest that while the compound may not be a strong antibacterial agent, it could still possess some level of activity against specific strains under certain conditions .

Mechanistic Insights

Molecular docking studies provide insights into the binding interactions between this compound and target proteins involved in cancer cell signaling pathways. The presence of functional groups in the compound is believed to facilitate these interactions, enhancing its potential as an anticancer agent .

Case Studies

A notable case study involved the synthesis of various coumarin derivatives, including those structurally related to this compound. These derivatives were tested for their cytotoxicity against multiple cancer cell lines, revealing that modifications in chemical structure significantly influenced biological activity. For instance, specific substitutions led to increased potency against HepG2 cells compared to others .

特性

IUPAC Name |

7-bromo-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-11(10(14)15)5-6-2-3-7(12)4-8(6)9(13)16-11/h2-4H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADYBUOGLZAULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2)Br)C(=O)O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。